molecular formula C21H11IN2O5 B11696602 2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11696602
M. Wt: 498.2 g/mol
InChI Key: OALQUPFWDLFKMN-UHFFFAOYSA-N
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Description

2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is an organic compound that features both iodophenyl and nitrophenyl groups attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl iodide is reacted with the isoindole core under suitable conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a Friedel-Crafts acylation reaction, where a nitrobenzoyl chloride is reacted with the isoindole core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitrophenyl group can be reduced to an amino group under suitable conditions, such as catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and elevated temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used. Reactions are typically carried out under atmospheric or elevated pressure.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

    Substitution: Products include azido, cyano, and thiol-substituted derivatives.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Oxidized derivatives of the isoindole core.

Scientific Research Applications

2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in electron transfer reactions, while the iodophenyl group can facilitate halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
  • 2-(3-chlorophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
  • 2-(3-fluorophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Uniqueness

The presence of the iodine atom in 2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione imparts unique properties such as higher molecular weight and potential for halogen bonding interactions, which can influence its reactivity and binding affinity in biological systems. This makes it distinct from its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C21H11IN2O5

Molecular Weight

498.2 g/mol

IUPAC Name

2-(3-iodophenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C21H11IN2O5/c22-14-2-1-3-16(11-14)23-20(26)17-9-6-13(10-18(17)21(23)27)19(25)12-4-7-15(8-5-12)24(28)29/h1-11H

InChI Key

OALQUPFWDLFKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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